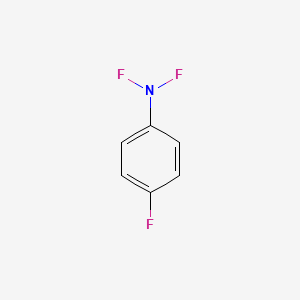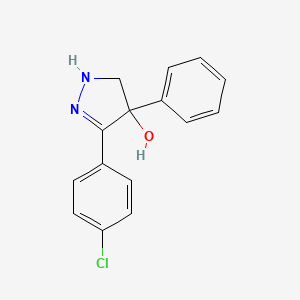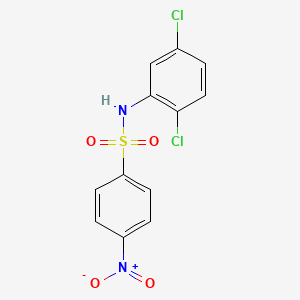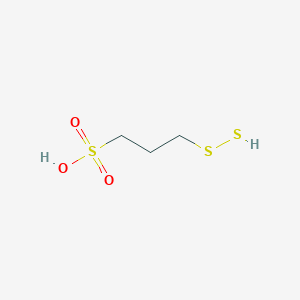
3-Disulfanylpropane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Disulfanylpropane-1-sulfonic acid typically involves the reaction of propane-1,2,3-triol (glycerol) with sulfur compounds under controlled conditions. One common method includes the use of thiourea and hydrogen peroxide in an acidic medium to introduce the sulfanyl groups . The reaction is carried out at a temperature range of 50-70°C, and the product is purified through crystallization or distillation.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the use of sulfuric acid as a catalyst and involves multiple stages of purification to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Disulfanylpropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted sulfonic acid compounds.
Applications De Recherche Scientifique
3-Disulfanylpropane-1-sulfonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Disulfanylpropane-1-sulfonic acid primarily involves its ability to chelate metal ions. The sulfanyl groups form strong bonds with metal ions, effectively sequestering them and preventing their interaction with biological molecules. This chelation process is crucial in its role as an antidote for heavy metal poisoning, as it facilitates the excretion of toxic metals from the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimercaprol: Another chelating agent used for heavy metal poisoning, but with a different structure and mechanism of action.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a broader range of applications but less specificity for certain metals compared to 3-Disulfanylpropane-1-sulfonic acid.
Uniqueness
This compound is unique due to its dual sulfanyl groups, which provide enhanced chelating properties and specificity for certain metal ions. This makes it particularly effective in applications requiring the selective binding and removal of heavy metals .
Propriétés
Numéro CAS |
184294-50-6 |
|---|---|
Formule moléculaire |
C3H8O3S3 |
Poids moléculaire |
188.3 g/mol |
Nom IUPAC |
3-(disulfanyl)propane-1-sulfonic acid |
InChI |
InChI=1S/C3H8O3S3/c4-9(5,6)3-1-2-8-7/h7H,1-3H2,(H,4,5,6) |
Clé InChI |
HSYUNBGETXHZOK-UHFFFAOYSA-N |
SMILES canonique |
C(CSS)CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-](/img/structure/B14249673.png)
![1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile](/img/structure/B14249676.png)
![N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14249683.png)
![1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol](/img/structure/B14249685.png)
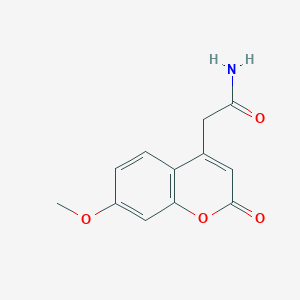
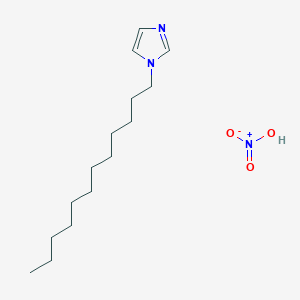
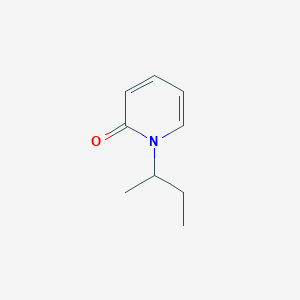

![4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid](/img/structure/B14249701.png)

